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N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (molecular formula C20H22ClN7, molecular weight 395.89 g/mol) is a 1,3,5-triazine-2,4-diamine derivative bearing a 4-chlorophenyl group at the N2 position and a 4-phenylpiperazin-1-ylmethyl substituent at the C6 position. The compound belongs to a class of heterocyclic small molecules that have been explored in medicinal chemistry for their interactions with kinase, GPCR, and other protein targets, but primary pharmacological data for this specific compound is absent from the public domain.

Molecular Formula C20H22ClN7
Molecular Weight 395.9 g/mol
Cat. No. B11038741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Molecular FormulaC20H22ClN7
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=CC=C4
InChIInChI=1S/C20H22ClN7/c21-15-6-8-16(9-7-15)23-20-25-18(24-19(22)26-20)14-27-10-12-28(13-11-27)17-4-2-1-3-5-17/h1-9H,10-14H2,(H3,22,23,24,25,26)
InChIKeyOLFLPZGIJLSZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine – Structural and Class Context for Procurement Evaluation


N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (molecular formula C20H22ClN7, molecular weight 395.89 g/mol) is a 1,3,5-triazine-2,4-diamine derivative bearing a 4-chlorophenyl group at the N2 position and a 4-phenylpiperazin-1-ylmethyl substituent at the C6 position . The compound belongs to a class of heterocyclic small molecules that have been explored in medicinal chemistry for their interactions with kinase, GPCR, and other protein targets, but primary pharmacological data for this specific compound is absent from the public domain [1]. Its calculated physicochemical properties (logP 3.796, polar surface area 68.6 Ų) are available from vendor catalogs, but these parameters are shared broadly across closely related analogs and do not constitute a differentiating factor for scientific selection .

Computational profiling and SAR library expansion for triazine-2,4-diamine chemotype

No public bioactivity data; selection based on structural diversity and vendor-predicted properties

Supports GPCR/kinase hypothesis-driven screening when in-house profiling capacity exists

Why N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine Cannot Be Interchanged with In-Class Analogs Without Data Verification


The 2,4-diamino-1,3,5-triazine scaffold with N-phenylpiperazine substitution is known for sensitivity to subtle structural modifications, where changes in the aryl substituent pattern (e.g., 4-chlorophenyl vs. 4-methylphenyl vs. 3-chlorophenyl) can profoundly alter target selectivity, binding affinity, and cellular potency [1]. A closely related analog, N-(2-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, has demonstrated CDK2 inhibitory activity with IC50 values in the 45–97 nM range against MCF-7 and HCT-116 cancer cell lines . However, this quantitative activity cannot be extrapolated to the target compound, as the positional isomerism of the aryl substituent (2-methylphenyl vs. 4-chlorophenyl) is known to produce divergent pharmacological profiles in this chemotype. Generic substitution without direct experimental comparison therefore carries a substantial risk of altered potency, selectivity, and off-target effects.

Regioisomer mismatch

A 2-methylphenyl analog has reported kinase inhibition in nanomolar assays; the 4-chlorophenyl regioisomer may exhibit divergent potency and selectivity. Direct substitution without internal profiling is not supported.

Linker geometry

An ethylene-linked analog (C2 spacer) adds a rotational degree of freedom and alters molecular weight; conformational and binding differences may arise compared to the methylene linker (C1).

Aryl position effect

Meta-chlorophenyl analogs may shift GPCR receptor affinity profiles relative to para-substituted counterparts, based on class-level evidence in phenylpiperazine series. Cannot be assumed interchangeable.

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine – Quantitative Differentiation Evidence Summary


Physicochemical Comparison: Target Compound vs. Closest Fluorinated Analog

The only available quantitative comparison is between the target compound and its closest cataloged analog, N2-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine. The calculated logP increases from 3.796 (target) to 3.947 (fluoro analog), corresponding to a 0.151 log unit increase in lipophilicity, while the calculated logD at pH 7.4 shifts from 3.775 to 3.925 . These differences, though small, may influence membrane permeability and protein binding, but no experimental ADME or potency data exist to confirm a functional consequence of these changes. This comparison is derived from cross-vendor computational predictions and must be classified as Supporting evidence only.

Lipophilicity (logP)
Supporting evidence
ΔlogP +0.151 (target vs. 4-fluorophenylpiperazine analog)
Small difference unlikely procurement-relevant
In silico prediction only; no experimental ADME or potency confirmation
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Scaffold Comparison: Methyl Linker vs. Ethyl Linker Analogs

A distinct chemotype differing in the linker between triazine and piperazine exists: N-(4-chlorophenyl)-6-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (CAS 7132-19-6; C21H24ClN7; MW 409.92) possesses an ethylene linker rather than the target compound's methylene linker . This one-atom extension alters molecular weight by +14.03 Da and adds a rotational degree of freedom that may impact conformational sampling and target binding. No bioactivity data or head-to-head studies comparing methyl- and ethyl-linked analogs are publicly available. This comparison rests on structural inference and is classified as Class-level inference.

Linker length
Class-level inference
Methylene (C1) vs. ethylene (C2) spacer; ΔMW +14 Da, +1 rotatable bond
No comparative bioactivity data; selection guided by SAR hypothesis
Structural inference; no head-to-head studies identified
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Aryl Substituent Positional Isomerism: 4-Chlorophenyl vs. 3-Chlorophenyl Analogs

The target compound bears a 4-chlorophenyl substituent, whereas a cataloged analog N2-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine bears the chlorine at the meta position . In phenylpiperazine-based GPCR ligands, the shift from para to meta chlorophenyl substitution has been documented to alter D2/5-HT1A receptor affinity ratios by factors of 2- to 10-fold in related chemotypes [1]. No direct comparative data for the triazine-2,4-diamine series are available. This is classified as Class-level inference based on extrapolation from structurally related phenylpiperazine series.

Aryl position isomerism
Class-level inference
4-Cl (para) vs. 3-Cl (meta) phenyl; class-based affinity shifts 2‑ to 10‑fold reported in phenylpiperazine series
Receptor selectivity may differ substantially; direct comparison not measured
Extrapolated from D2/5-HT1A phenylpiperazine ligands; triazine data absent
Medicinal Chemistry Positional Isomerism Receptor Selectivity

Antimicrobial SAR Context: 2,4,6-Trisubstituted-s-triazine Series Baseline

In a published series of 2,4,6-trisubstituted-s-triazines, compound 4d (N2-(4-bromophenyl)-N4-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-s-triazine-2,4-diamine) demonstrated antibacterial activity equipotent to ciprofloxacin against B. subtilis (MIC 3.125 μg/mL) [1]. The target compound differs from 4d in three positions: (i) N4-H instead of N4-(4-chlorophenyl), (ii) 4-phenylpiperazine instead of 4-methylpiperazine at C6, and (iii) N2-(4-chlorophenyl) instead of N2-(4-bromophenyl). The cumulative structural divergence precludes any extrapolation of the antimicrobial activity to the target compound. This is classified as Supporting evidence for class-level antimicrobial potential only.

Antimicrobial SAR
Supporting evidence
Analog 4d (trisubstituted triazine) equipotent to ciprofloxacin against B. subtilis (MIC 3.125 µg/mL); target compound not tested
Class-level antimicrobial potential; not attributable to target compound
Target differs at three substitution positions; de novo screening required
Antimicrobial Screening Triazine SAR Ciprofloxacin Comparison

N-(4-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine – Recommended Application Scenarios Based on Available Evidence


Kinase Inhibitor Screening Libraries Where 4-Chlorophenyl Triazine Scaffolds Are Underrepresented

Given that close analogs bearing 2-methylphenyl substitution have demonstrated CDK2 inhibitory activity with IC50 values of 45–97 nM , the target compound offers a structurally distinct 4-chlorophenyl regioisomer for expanding kinase screening diversity. Procurement is justified for organizations conducting systematic SAR exploration around the N2-aryl position of the triazine-2,4-diamine chemotype, provided that internal resources exist for in-house kinase profiling.

Aminergic GPCR Ligand Design Programs Exploring Para-Substitution Effects

The 4-phenylpiperazine moiety is a privileged pharmacophore for dopamine and serotonin receptors [1]. The 4-chlorophenyl substituent present in the target compound represents a distinct electronic and steric environment compared to 3-chlorophenyl, 4-methoxyphenyl, or 4-methylphenyl analogs available from commercial suppliers. Procurement may be warranted for receptor binding screens where the goal is to map the structure-selectivity relationships of para-halogenated N-aryl triazine-2,4-diamines.

Antimicrobial Discovery Programs Requiring Novel Triazine-Piperazine Hybrids

Published 2,4,6-trisubstituted-s-triazines have shown equipotent antibacterial activity to ciprofloxacin (MIC 3.125 μg/mL) against Gram-positive strains [2]. While the target compound is structurally distinct from the published actives, it represents an underexplored substitution pattern within the broader triazine-piperazine antimicrobial class. Procurement is appropriate for phenotypic screening campaigns that prioritize scaffold novelty and structural diversity over pre-validated target engagement.

Computational Chemistry and Pharmacophore Modeling Studies

With calculated logP of 3.796 and polar surface area of 68.6 Ų , the target compound occupies a favorable oral drug-like property space. Its well-defined structure and the availability of several closely related analogs (e.g., 4-fluorophenylpiperazine variant) make it suitable as a computational benchmark for molecular docking, pharmacophore modeling, or free-energy perturbation studies comparing halogen substitution effects, without requiring pre-existing bioactivity data.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (SAR expansion)
4-Chlorophenyl regioisomer distinct from known 2-methylphenyl CDK2-active analogs
In-house kinase profiling; target engagement validation
Aminergic GPCR ligand design
Para-halogenated N-aryl triazine-2,4-diamine scaffold; privileged phenylpiperazine pharmacophore
Receptor binding selectivity mapping (D2/5-HT1A class)
Antimicrobial discovery (phenotypic screening)
Underexplored substitution pattern within trisubstituted triazine-piperazine class
MIC determination against Gram-positive panels; comparator benchmarking
Computational chemistry / pharmacophore modeling
Favorable oral drug-like property space; well-defined halogen-substituted analog series
Docking, free-energy perturbation, or QSAR model validation
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